Scientific Field: Organic Chemistry
Application Summary: This research describes an efficient method of synthesizing 2-trifluoromethylindoles from indoles with easy-to-handle, cheap and low-toxic CF3SO2Na under metal-free conditions.
Methods of Application: The desired product can be obtained in 0.7 g yield.
Results or Outcomes: The method selectively introduces trifluoromethyl to indoles on the C2 position.
Scientific Field: Agrochemical and Pharmaceutical Industries
Methods of Application: The major use of TFMP derivatives is in the protection of crops from pests.
Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names.
Scientific Field: Agrochemical Industry
Application Summary: Trifluoromethylpyridine (TFMP) derivatives are used in the protection of crops from pests.
Results or Outcomes: Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market.
Scientific Field: Pharmaceutical Industry
Application Summary: This review summarizes the trifluoromethyl (TFM, -CF3)-group-containing FDA-approved drugs for the last 20 years.
Methods of Application: The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores.
Results or Outcomes: Several applications are witnessed in medicines, electronics, agrochemicals, and catalysis.
6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a nitrogen-containing heterocyclic compound characterized by the presence of a trifluoromethyl group at the sixth position of the tetrahydroquinoline framework. Its molecular formula is C₁₀H₁₀F₃N, and it has a molecular weight of 201.19 g/mol. The trifluoromethyl group contributes to its unique chemical properties, enhancing its lipophilicity and potentially influencing its biological activity .
Research indicates that 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline exhibits significant biological activity. It has been studied for its potential as an anti-cancer agent and as a compound with neuroprotective properties. The trifluoromethyl group is known to enhance the compound's interaction with biological targets, potentially increasing its efficacy in therapeutic applications .
Several synthetic routes have been developed for the preparation of 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline. A notable method involves the reaction of o-vinylanilines with perfluoroalkylated imines to yield polyfluoroalkylated quinoline derivatives. This approach allows for efficient incorporation of the trifluoromethyl group into the tetrahydroquinoline structure . Other methods may include variations in reaction conditions and starting materials to optimize yield and purity.
The applications of 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline are diverse. It is primarily utilized in medicinal chemistry for drug development due to its biological activity. Additionally, it serves as a valuable intermediate in organic synthesis and can be employed in research related to proteomics and other biochemical studies .
Interaction studies have focused on understanding how 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline interacts with various biological systems. These studies often involve assessing binding affinities to specific receptors or enzymes and evaluating its effects on cellular processes. The unique properties imparted by the trifluoromethyl group are crucial in determining these interactions and their implications for therapeutic efficacy .
When comparing 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline with similar compounds such as 6-methyl-1,2,3,4-tetrahydroquinoline and 6-chloro-1,2,3,4-tetrahydroquinoline, several distinctions arise:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline | C₁₀H₁₀F₃N | Enhanced lipophilicity; significant biological activity |
6-Methyl-1,2,3,4-tetrahydroquinoline | C₉H₁₁N | Milder lipophilicity; less potent in biological assays |
6-Chloro-1,2,3,4-tetrahydroquinoline | C₉H₈ClN | Chlorine substituent; different reactivity profile |
The trifluoromethyl compound stands out due to its unique electronic properties and potential applications in drug discovery that are not as pronounced in its analogs .